molecular formula C23H29N3O B2861841 N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 922558-81-4

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No. B2861841
M. Wt: 363.505
InChI Key: VMUWOXFTMDYDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a chemical compound that is being extensively researched for its potential applications in the field of medicine. It is a small molecule that has shown promising results in various scientific studies, and its synthesis method is well established.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Research has shown that derivatives of the compound, specifically those involving piperidine and benzamide functionalities, exhibit potent anti-acetylcholinesterase (AChE) activity. This activity is critical for potential treatments of neurodegenerative diseases such as Alzheimer's. The effectiveness of these compounds is attributed to their ability to increase acetylcholine levels in the brain, a neurotransmitter whose deficiency is linked to Alzheimer's disease symptoms. One study identified a derivative that demonstrated an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE), highlighting its specificity and potential as an antidementia agent (Sugimoto et al., 1990).

Structure-Activity Relationships

Further investigations into the structure-activity relationships of these compounds have led to the development of derivatives with enhanced anti-AChE activity. These studies have revealed that introducing specific substituents on the nitrogen atom of the benzamide moiety can dramatically increase the compound's inhibitory action on AChE. Such modifications have facilitated the creation of highly potent inhibitors, providing insights into the design of new therapeutic agents for treating neurodegenerative disorders (Sugimoto et al., 1992).

Antifungal and Antibacterial Activities

Besides neurodegenerative diseases, benzamide derivatives have also been evaluated for their antifungal and antibacterial properties. Certain derivatives have shown promising activity against various bacterial and fungal pathogens, indicating their potential in addressing infectious diseases. This research expands the utility of benzamide derivatives beyond neurological applications, opening avenues for their use in antimicrobial therapy (Khatiwora et al., 2013).

Molecular Interaction Studies

On a molecular level, studies have been conducted to understand how these compounds interact with specific receptors, such as the CB1 cannabinoid receptor. This research is vital for developing drugs with targeted action and minimal side effects. For instance, investigating the molecular interaction of specific antagonists with the CB1 receptor has provided valuable insights into the development of treatments for conditions like obesity and addiction (Shim et al., 2002).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c1-25-15-12-20-16-19(10-11-21(20)25)22(26-13-6-3-7-14-26)17-24-23(27)18-8-4-2-5-9-18/h2,4-5,8-11,16,22H,3,6-7,12-15,17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUWOXFTMDYDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

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